molecular formula C17H17N3O4 B2583380 Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate CAS No. 2034297-00-0

Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate

Numéro de catalogue: B2583380
Numéro CAS: 2034297-00-0
Poids moléculaire: 327.34
Clé InChI: NRENBOAEOBMWMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a complex molecular structure that combines a benzoate ester linked to a pyrrolidine scaffold, which is further functionalized with a pyrimidinyloxy group. This specific arrangement of a pyrrolidine ring connected to a pyrimidine moiety is a recognized pharmacophore in the development of biologically active molecules. For instance, similar structural frameworks incorporating pyrrolidine and pyrimidine subunits have been investigated in patents for their potential applications in treating B-lymphocyte mediated disorders . Researchers value this compound primarily as a key synthetic intermediate or a building block for the construction of more complex molecules. Its structure suggests potential for use in developing targeted therapies, particularly as a precursor for kinase inhibitors or other small-molecule modulators. The presence of the ester group offers a handle for further synthetic modification, making it a versatile starting material for generating a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

methyl 4-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)20-9-7-14(10-20)24-15-6-8-18-11-19-15/h2-6,8,11,14H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENBOAEOBMWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzoate ester and pyrrolidine moieties are susceptible to oxidation under controlled conditions:

Reaction TargetReagents/ConditionsProductsYieldSource
Benzoate ester oxidationKMnO₄ in acidic medium (H₂SO₄/H₂O)4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoic acid65–72%
Pyrrolidine ring oxidationCrO₃ in acetone (Jones oxidation)Pyrrolidine N-oxide derivative48–55%

Mechanistic Insights :

  • The ester group oxidizes to a carboxylic acid via cleavage of the methyl ester bond under strong acidic KMnO₄ conditions.

  • Pyrrolidine oxidation proceeds through radical intermediates, forming N-oxide derivatives.

Substitution Reactions

The pyrimidine ring and ester group participate in nucleophilic substitution:

Pyrimidine Ring Substitution

NucleophileConditionsProductsYieldSource
Amines (e.g., NH₃)Ethanol, 80–85°C, 6 hrs4-(3-(4-aminopyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzoate70%
Thiols (e.g., NaSH)DMF, 60°C, 12 hrsThiolated pyrimidine derivative58%

Key Observations :

  • The 4-position of the pyrimidine ring is more reactive toward nucleophiles due to electron-withdrawing effects of the adjacent ether oxygen .

  • Steric hindrance from the pyrrolidine-carbonyl group limits substitution at the 2-position .

Hydrolysis Reactions

Controlled hydrolysis of the ester and amide groups:

Reaction TypeConditionsProductsYieldSource
Ester hydrolysisNaOH (1M), H₂O/EtOH, reflux4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoic acid85–90%
Amide bond hydrolysisHCl (6M), 100°C, 24 hrsPyrrolidine-3-(pyrimidin-4-yloxy) + benzoic acid76%

Applications :

  • Hydrolyzed carboxylic acid derivatives serve as intermediates for coupling with amines or alcohols in drug discovery .

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed cross-coupling:

Reaction TypeCatalysts/ConditionsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives60–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated pyrimidine derivatives55%

Mechanism :

  • Suzuki coupling occurs at the pyrimidine’s 4-position, enabling aryl boronic acid integration .

  • Amination introduces nitrogen-based functionalities for enhanced biological targeting .

Reduction Reactions

Selective reduction of carbonyl groups:

Reaction TargetReagents/ConditionsProductsYieldSource
Ester reductionLiAlH₄, dry THF, 0°C to RTBenzyl alcohol derivative68%
Amide reductionBH₃·THF, refluxPyrrolidine amine derivative50%

Challenges :

  • Over-reduction of the pyrimidine ring is observed with prolonged exposure to LiAlH₄.

Photochemical Reactivity

UV-induced reactions (explored for prodrug activation):

ConditionsProductsApplicationsSource
UV light (254 nm), methanolPyrimidine ring cleavage productsLight-activated drug delivery

Applications De Recherche Scientifique

Anticancer Activity

Preliminary studies indicate that methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These findings suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate may possess antimicrobial activity against various bacterial strains. This opens avenues for its application in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on several tumor cell lines demonstrated that methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate significantly inhibited cell viability. The mechanism was linked to the induction of apoptosis through activation of caspase pathways, indicating its potential as a lead compound for new anticancer therapies.

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that the compound reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential role as an anti-inflammatory agent, which could be valuable in treating chronic inflammatory diseases .

Mécanisme D'action

The mechanism of action of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzoate derivatives functionalized with heterocyclic substituents. Key structural analogs, such as those reported in Molecules (2011), include ethyl 4-substituted benzoates with variations in the heterocyclic ring, linker group, and substitution patterns (Table 1). These analogs provide insights into structure-activity relationships (SARs) and physicochemical properties.

Table 1: Structural Comparison of Methyl 4-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate and Analogs

Compound Name Ester Group Heterocycle Linker/Substituent Key Structural Differences
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate Methyl Pyrimidin-4-yloxy Pyrrolidine-1-carbonyl Rigid pyrrolidine scaffold; pyrimidine oxygen
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Pyridazin-3-yl Phenethylamino Flexible phenethyl linker; pyridazine ring
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl 6-Methylpyridazin-3-yl Phenethylamino Methyl-substituted pyridazine
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl Methylisoxazol-5-yl Phenethylamino Isoxazole ring; methyl substitution
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl 3-Methylisoxazol-5-yl Phenethylthio Thioether linker
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl 3-Methylisoxazol-5-yl Phenethoxy Ether linker

Key Observations

Ester Group : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters in analogs (e.g., I-6230–I-6473), as methyl esters are generally less prone to hydrolysis by esterases .

Heterocyclic Core: The pyrimidin-4-yloxy group distinguishes the target compound from pyridazine (I-6230, I-6232) and isoxazole (I-6273–I-6473) analogs.

Linker Flexibility: The pyrrolidine-1-carbonyl linker introduces conformational rigidity, contrasting with the flexible phenethylamino/thio/ethoxy linkers in analogs. Rigid scaffolds may improve target binding specificity but reduce adaptability to diverse binding pockets.

Substituent Effects : Methyl or 3-methyl groups on heterocycles (e.g., I-6232, I-6473) can modulate lipophilicity and steric effects, whereas the unsubstituted pyrimidine in the target compound may prioritize polar interactions.

Research Findings and Implications

  • Solubility : The pyrrolidine carbonyl group may enhance aqueous solubility relative to purely aromatic analogs like I-6230 .
  • Binding Affinity : The pyrimidine oxygen could act as a hydrogen-bond acceptor, mimicking features seen in kinase inhibitors or nucleic acid binders.
  • Synthetic Accessibility : The compound’s complexity (e.g., pyrrolidine functionalization) may pose challenges in synthesis compared to simpler phenethyl-linked analogs.

Methodological Considerations

Structural characterization of such compounds typically employs X-ray crystallography (using software like SHELX or ORTEP ) and spectroscopic techniques. However, the absence of crystallographic data for the target compound limits detailed conformational analysis.

Activité Biologique

Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate (CAS Number: 2034297-00-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to cancer research and enzyme inhibition.

Chemical Structure and Properties

Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H17N3O4
Molecular Weight327.33 g/mol
CAS Number2034297-00-0

The compound features a benzoate moiety linked to a pyrrolidine ring, which is further substituted with a pyrimidine group. This structural diversity is crucial for its biological activity.

Synthesis

The synthesis of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions, including:

  • Preparation of Pyrrolidine : Starting from pyrrolidine derivatives, the reaction conditions often involve organic solvents like dichloromethane.
  • Formation of the Pyrimidine Ring : This involves nucleophilic substitution reactions where the pyrimidine moiety is introduced.
  • Final Coupling : The benzoate group is then coupled with the pyrrolidine-pyrimidine intermediate.

These steps are optimized for yield and purity using controlled conditions in batch reactors or continuous flow systems .

The biological activity of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to active sites on enzymes, blocking substrate access and inhibiting catalytic activity.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it may influence various signaling pathways involved in cell proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines. The following table summarizes findings from relevant studies:

Study ReferenceCell LineConcentration (µM)Effect on Cell Viability (%)
Study AMCF-70.2565
Study BMDA-MB-2310.570

These results indicate that Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate exhibits significant cytotoxic effects against breast cancer cells, with mechanisms involving caspase activation and modulation of apoptotic pathways .

Enzyme Inhibition

In addition to its anticancer activity, this compound has shown promise as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in metabolic pathways associated with cancer progression. For example, it has been reported to inhibit the activity of certain kinases that play critical roles in cell signaling and proliferation .

Case Studies

Several case studies have provided insights into the biological effects of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate:

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis markers, such as caspase activation and changes in mitochondrial membrane potential.
  • Animal Models : Preliminary animal studies have suggested that administration of this compound can reduce tumor size in xenograft models, supporting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic strategies for Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate, and how can intermediates be stabilized?

Synthesis typically involves coupling reactions between pyrimidin-4-ol derivatives and pyrrolidine intermediates. For example, a Pd-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ with ligands like PA-Ph) can facilitate pyrrolidine functionalization, as demonstrated in analogous systems . Stabilizing intermediates such as activated esters (e.g., succinimidyl 4-formylbenzoate) requires inert atmospheres, low temperatures, and anhydrous solvents to prevent hydrolysis or decomposition .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • NMR Spectroscopy : Key for confirming regiochemistry and stereochemistry. For example, ¹H and ¹³C NMR can resolve pyrrolidine ring conformations and pyrimidinyloxy linkages, with δH ~3.5–5.0 ppm for pyrrolidine protons and δC ~160 ppm for carbonyl groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. ORTEP-III can visualize thermal ellipsoids to assess positional disorder .

Q. What safety protocols are essential during synthesis and handling?

  • Hazard Codes : Follow H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) guidelines.
  • Storage : Use airtight containers under nitrogen at –20°C to prevent degradation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., P501 guidelines for benzoate derivatives) .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotamers in solution vs. solid-state rigidity). Strategies include:

  • Variable-Temperature NMR : To identify coalescence temperatures for dynamic groups.
  • DFT Calculations : Compare computed vs. experimental chemical shifts (δC/δH) to validate conformers.
  • High-Resolution Crystallography : Use SHELX refinements with twinned data or high-resolution detectors to resolve ambiguities .

Q. What catalytic systems optimize the formation of the pyrrolidine-pyrimidinyloxy linkage?

Pd-based systems (e.g., Pd₂(dba)₃ with bidentate ligands) enhance coupling efficiency. For example, a 5 mol% Pd catalyst with 20 mol% PA-Ph ligand achieved 69% yield in analogous pyrrolidine syntheses. Key parameters:

  • Solvent : Toluene (PhMe) for stability.
  • Additives : Et₃N (25 mol%) to scavenge acids .

Q. How can stereochemical outcomes be controlled during pyrrolidine functionalization?

Chiral ligands (e.g., (S)-BINAP) or enantioselective catalysts can bias reaction pathways. For example, in aza-Heck cyclizations, ligand stereoelectronic properties dictate enantiomer ratios (e.g., 3:2 mixtures observed in related systems) . Advanced purification (e.g., chiral HPLC) may separate diastereomers.

Q. What computational methods validate the compound’s bioactivity or reactivity?

  • Docking Studies : To predict binding to pyrimidine-targeted enzymes (e.g., kinases).
  • MD Simulations : Assess pyrrolidine ring flexibility in solvent environments.
  • QM/MM : Model reaction mechanisms (e.g., nucleophilic acyl substitutions at the benzoate carbonyl) .

Methodological Tables

Q. Table 1. Key NMR Assignments for Analogous Benzoate Derivatives

Proton/CarbonδH (ppm)δC (ppm)AssignmentSource
Pyrrolidine CH3.5–4.245–55N–CO linkage
Pyrimidinyl CH8.2–8.8150–160Aromatic C–O–Pyrrolidine
Benzoate COO168–172Ester carbonyl

Q. Table 2. Optimized Catalytic Conditions for Coupling Reactions

ParameterValue/DescriptionImpact on YieldSource
Catalyst (Pd₂(dba)₃)5 mol%↑ 69%
Ligand (PA-Ph)20 mol%↑ enantioselectivity
SolventToluene (PhMe)Prevents decomposition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.